
Benzyl-PEG24-MS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG24-MS is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system within cells . This compound plays a crucial role in connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Benzyl-PEG24-MS wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Anlagerung von Benzylgruppen an eine PEG-Kette beinhalten. Der Prozess beinhaltet typischerweise die Verwendung von Methansulfonylchlorid (MsCl), um die Methansulfonat (MS)-Gruppe einzuführen . Die Reaktionsbedingungen umfassen oft wasserfreie Lösungsmittel und kontrollierte Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um Konsistenz und Skalierbarkeit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Methansulfonatgruppe kann durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Benzylgruppe kann zu Benzaldehyd oder Benzoesäure oxidiert werden.
Häufige Reagenzien und Bedingungen
Substitution: Häufige Reagenzien sind Nukleophile wie Amine und Thiole.
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden verwendet.
Hauptprodukte
Substitution: Produkte umfassen Benzyl-substituierte Derivate.
Oxidation: Produkte umfassen Benzaldehyd und Benzoesäure.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-PEG24-MS undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include benzyl-substituted derivatives.
Oxidation: Products include benzaldehyde and benzoic acid.
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG24-MS hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound fungiert als Linker in PROTACs und verbindet zwei Liganden: einen für eine E3-Ubiquitin-Ligase und den anderen für das Zielprotein. Das PROTAC-Molekül bringt das Zielprotein und die E3-Ligase in unmittelbare Nähe, wodurch die Ubiquitinierung und der anschließende Abbau des Zielproteins durch das Proteasom erleichtert werden .
Wirkmechanismus
Benzyl-PEG24-MS functions as a linker in PROTACs, connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzyl-PEG4-MS
- Benzyl-PEG8-MS
- Benzyl-PEG12-MS
Einzigartigkeit
Benzyl-PEG24-MS ist einzigartig aufgrund seiner längeren PEG-Kette, die im Vergleich zu kürzeren PEG-Linkern eine größere Flexibilität und Löslichkeit bietet. Dies macht es besonders nützlich bei der Synthese von PROTACs, die längere Linker für optimale Aktivität benötigen .
Eigenschaften
Molekularformel |
C56H106O27S |
|---|---|
Molekulargewicht |
1243.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C56H106O27S/c1-84(57,58)83-54-53-81-50-49-79-46-45-77-42-41-75-38-37-73-34-33-71-30-29-69-26-25-67-22-21-65-18-17-63-14-13-61-10-9-59-7-8-60-11-12-62-15-16-64-19-20-66-23-24-68-27-28-70-31-32-72-35-36-74-39-40-76-43-44-78-47-48-80-51-52-82-55-56-5-3-2-4-6-56/h2-6H,7-55H2,1H3 |
InChI-Schlüssel |
KFCPWRAKZBOYJM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
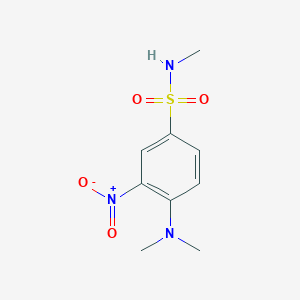

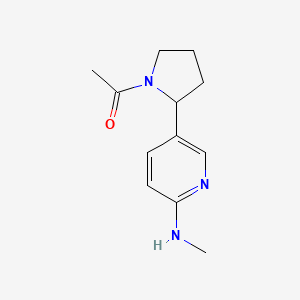


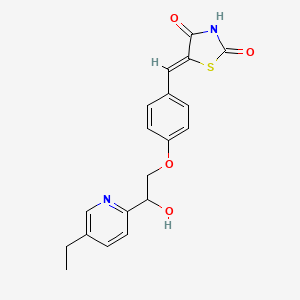
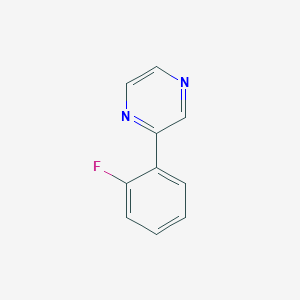

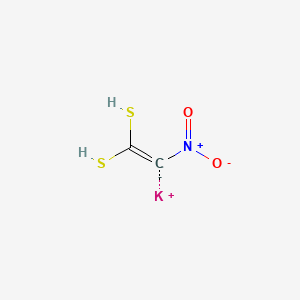
![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)
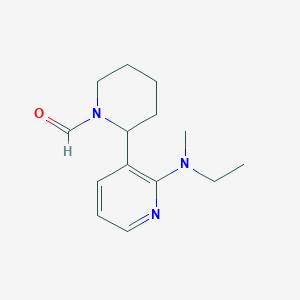
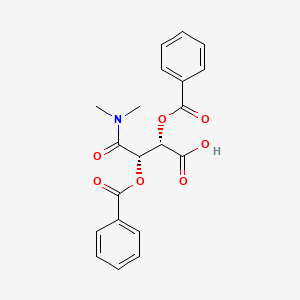
![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)
